molecular formula C11H21ClN4 B3852323 1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride

1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride

Cat. No.: B3852323
M. Wt: 244.76 g/mol
InChI Key: RWYLKHGICASUSG-UHFFFAOYSA-N
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Description

1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Alkylation: The imidazole ring is then alkylated with ethyl groups under basic conditions to form the desired ethyl-substituted imidazole derivative.

    Piperazine Addition: The ethyl-substituted imidazole is reacted with piperazine to form the final compound. This step typically requires the use of a suitable solvent and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or piperazine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the piperazine moiety can interact with receptors or transporters, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-[(1H-imidazol-4-yl)methyl]piperazine: Lacks the methyl group on the imidazole ring.

    1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine: Contains a methyl group on the piperazine ring instead of an ethyl group.

    1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine: Substitutes piperazine with piperidine.

Uniqueness

1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the piperazine moiety, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-ethyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.ClH/c1-3-14-4-6-15(7-5-14)8-11-10(2)12-9-13-11;/h9H,3-8H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYLKHGICASUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(NC=N2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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